1,6-Dimethylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecane
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Overview
Description
1,6-Dimethyldiamantane is a hydrocarbon compound belonging to the class of diamondoids. Diamondoids are cage-like structures that resemble the diamond lattice. The molecular formula of 1,6-Dimethyldiamantane is C16H24 , and it has a molecular weight of 216.366 g/mol . This compound is known for its high thermal stability and resistance to biodegradation, making it an interesting subject for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dimethyldiamantane can be synthesized through the high-temperature cracking of higher n-alkanes. This method involves the thermal decomposition of n-alkanes at elevated temperatures, leading to the formation of various diamondoid hydrocarbons, including 1,6-Dimethyldiamantane . Another method involves the functionalization of diamantane derivatives, where specific reaction conditions and catalysts are used to introduce methyl groups at the desired positions .
Industrial Production Methods
Industrial production of 1,6-Dimethyldiamantane typically involves the catalytic rearrangement of polycyclic naphthene hydrocarbons. This process is carried out under controlled conditions to ensure the selective formation of the desired diamondoid structure . The high thermal stability and resistance to biodegradation of diamondoids make them suitable for various industrial applications, including the production of high-performance materials and additives .
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyldiamantane undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups, such as halogens, alkyl groups, or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as alkyl halides, Grignard reagents, and amines.
Major Products
The major products formed from these reactions include:
Oxygenated derivatives: Such as alcohols, ketones, and carboxylic acids.
Reduced derivatives: Such as alkanes and cycloalkanes.
Substituted derivatives: Such as halogenated compounds, alkylated compounds, and amino compounds.
Scientific Research Applications
1,6-Dimethyldiamantane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,6-Dimethyldiamantane involves its interaction with various molecular targets and pathways. Due to its cage-like structure, it can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the diamondoid derivative .
Comparison with Similar Compounds
1,6-Dimethyldiamantane can be compared with other similar compounds, such as:
Adamantane: A simpler diamondoid with a single cage structure.
Triamantane: A more complex diamondoid with three interconnected cage structures.
The uniqueness of 1,6-Dimethyldiamantane lies in its specific methylation pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
Molecular Formula |
C16H24 |
---|---|
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1,6-dimethylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecane |
InChI |
InChI=1S/C16H24/c1-15-7-9-5-13-11(15)3-10-4-12(15)14(6-9)16(13,2)8-10/h9-14H,3-8H2,1-2H3 |
InChI Key |
DZQVJFHYVBRXKG-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3CC4C1CC5CC2C(C3)C4(C5)C |
Origin of Product |
United States |
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